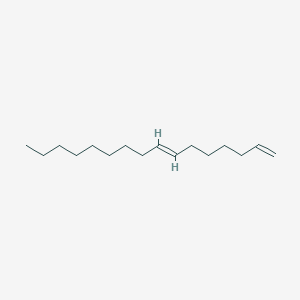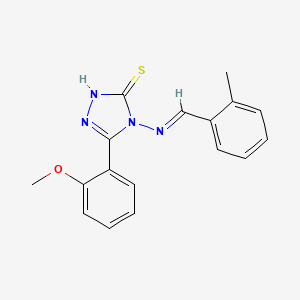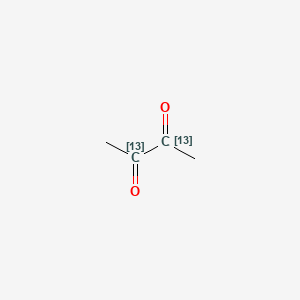
(2,3-13C2)butane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-13C2)butane-2,3-dione, also known as diacetyl, is an organic compound with the chemical formula C4H6O2. It is a yellow liquid with an intensely buttery flavor and is a vicinal diketone, meaning it has two carbonyl groups (C=O) adjacent to each other. This compound occurs naturally in alcoholic beverages and some cheeses and is added as a flavoring to some foods to impart its buttery flavor .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3-13C2)butane-2,3-dione can be synthesized through the dehydrogenation of 2,3-butanediol. This process involves the removal of hydrogen atoms from 2,3-butanediol, resulting in the formation of the diketone structure of this compound .
Industrial Production Methods: Industrially, this compound is produced by the dehydrogenation of 2,3-butanediol. This method is efficient and widely used due to the availability of 2,3-butanediol and the relatively simple reaction conditions required for dehydrogenation .
Chemical Reactions Analysis
Types of Reactions: (2,3-
Properties
Molecular Formula |
C4H6O2 |
|---|---|
Molecular Weight |
88.07 g/mol |
IUPAC Name |
(2,3-13C2)butane-2,3-dione |
InChI |
InChI=1S/C4H6O2/c1-3(5)4(2)6/h1-2H3/i3+1,4+1 |
InChI Key |
QSJXEFYPDANLFS-CQDYUVAPSA-N |
Isomeric SMILES |
C[13C](=O)[13C](=O)C |
Canonical SMILES |
CC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


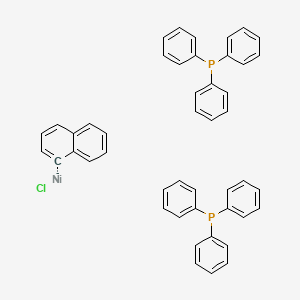

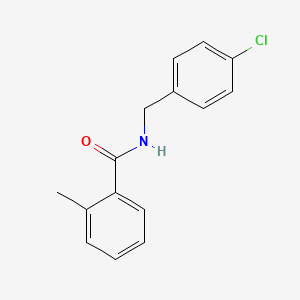


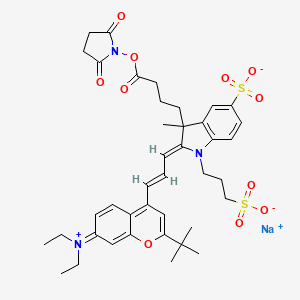
![methyl 4-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15088548.png)
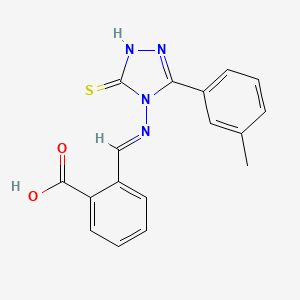
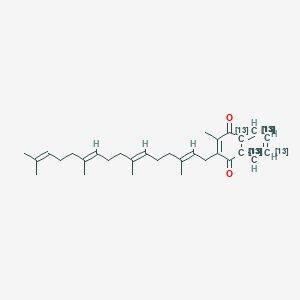
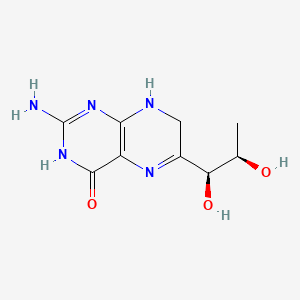

![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
